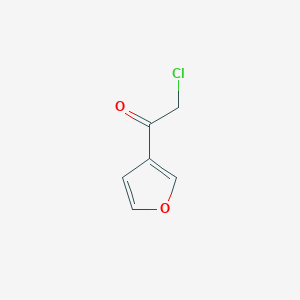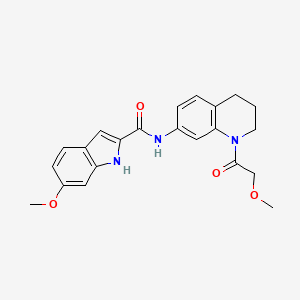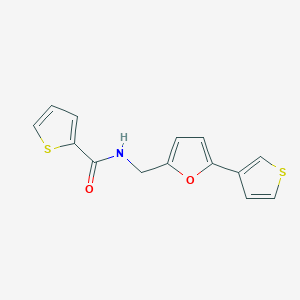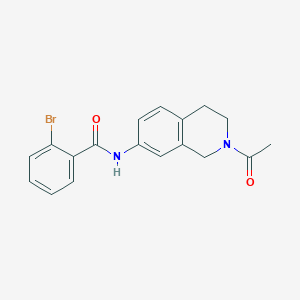![molecular formula C19H15BrClNO4S2 B2677274 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-71-4](/img/structure/B2677274.png)
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (2-BPS-3-CPS-4,6-DMP) is an organic compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds and has been used in the development of new drugs, catalysts, and other materials. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical, agricultural, and chemical industries.
Mecanismo De Acción
The mechanism of action of 2-BPS-3-CPS-4,6-DMP is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming strong interactions with other molecules. This allows it to act as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-BPS-3-CPS-4,6-DMP has been shown to have a variety of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, lipids, and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BPS-3-CPS-4,6-DMP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be used in a variety of reactions without decomposition. However, one limitation is that it is difficult to handle and requires special handling and storage procedures.
Direcciones Futuras
The potential applications of 2-BPS-3-CPS-4,6-DMP are vast and there are many potential future directions for research. One potential future direction is the development of new drugs and catalysts based on this compound. Another potential future direction is the development of new materials for use in the electronics industry. Additionally, further research could be conducted to explore the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Métodos De Síntesis
2-BPS-3-CPS-4,6-DMP can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and a base to form an alkene. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkane.
Aplicaciones Científicas De Investigación
2-BPS-3-CPS-4,6-DMP has been used in a variety of scientific research applications, including the synthesis of new drugs, catalysts, and materials. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It has also been used in the synthesis of catalysts for the production of polymers, and in the synthesis of materials for use in the electronics industry.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO4S2/c1-12-11-13(2)22-19(28(25,26)17-7-3-14(20)4-8-17)18(12)27(23,24)16-9-5-15(21)6-10-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQOGWYMMLNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)

![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)